![molecular formula C16H24O2 B14276800 2-[(2-Heptylphenoxy)methyl]oxirane CAS No. 148772-56-9](/img/structure/B14276800.png)
2-[(2-Heptylphenoxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Heptylphenoxy)methyl]oxirane is an organic compound with the molecular formula C16H26O2 It belongs to the class of epoxides, which are characterized by a three-membered cyclic ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Heptylphenoxy)methyl]oxirane typically involves the reaction of 2-heptylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as quaternary ammonium salts, can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Heptylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Ring-opening reactions: The epoxide ring can be opened by nucleophiles, such as water, alcohols, amines, and halides, leading to the formation of diols, ethers, amines, and halohydrins, respectively.
Oxidation and reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alcohols.
Substitution reactions: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines, halides
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Electrophiles: Nitric acid, halogens, sulfuric acid
Major Products
Diols: Formed from ring-opening with water
Ethers: Formed from ring-opening with alcohols
Amines: Formed from ring-opening with amines
Halohydrins: Formed from ring-opening with halides
Ketones and carboxylic acids: Formed from oxidation
Alcohols: Formed from reduction
Applications De Recherche Scientifique
2-[(2-Heptylphenoxy)methyl]oxirane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[(2-Heptylphenoxy)methyl]oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the ring-opening and formation of various products depending on the nucleophile involved. The phenoxy group can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Methylphenoxy)methyl]oxirane: Similar structure but with a methyl group instead of a heptyl group.
2-[(2-Methoxyphenoxy)methyl]oxirane: Similar structure but with a methoxy group instead of a heptyl group.
2-[(2-Chlorophenoxy)methyl]oxirane: Similar structure but with a chloro group instead of a heptyl group.
Uniqueness
2-[(2-Heptylphenoxy)methyl]oxirane is unique due to its long heptyl chain, which imparts distinct hydrophobic properties and influences its reactivity and applications. This compound’s unique structure makes it suitable for specific industrial and research applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
148772-56-9 |
|---|---|
Formule moléculaire |
C16H24O2 |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
2-[(2-heptylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-9-14-10-7-8-11-16(14)18-13-15-12-17-15/h7-8,10-11,15H,2-6,9,12-13H2,1H3 |
Clé InChI |
ABTAANTUIVCOTF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=CC=C1OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


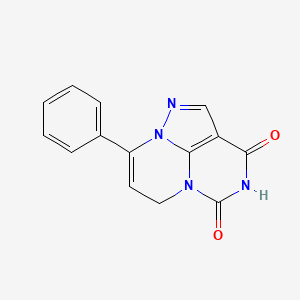


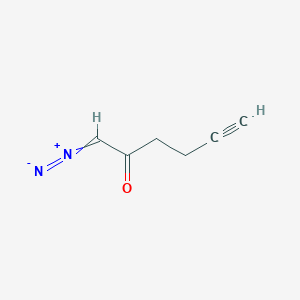
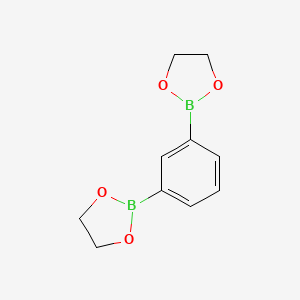
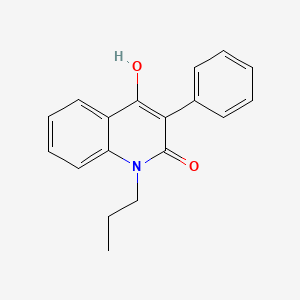
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)

![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
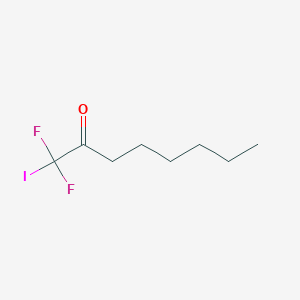
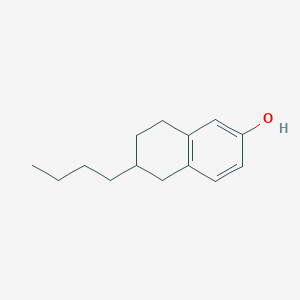
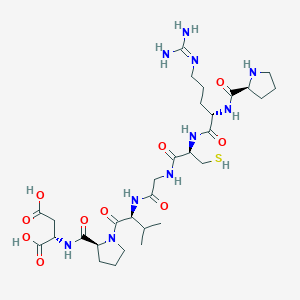
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
